molecular formula C11H11NO3 B14570174 1,4-Dioxin-2-carboxamide, 5,6-dihydro-N-phenyl- CAS No. 61565-01-3

1,4-Dioxin-2-carboxamide, 5,6-dihydro-N-phenyl-

Cat. No.: B14570174
CAS No.: 61565-01-3
M. Wt: 205.21 g/mol
InChI Key: NLYDMQMBVBPQEB-UHFFFAOYSA-N
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Description

1,4-Dioxin-2-carboxamide, 5,6-dihydro-N-phenyl- is a heterocyclic organic compound It is known for its unique structure, which includes a dioxin ring fused with a carboxamide group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dioxin-2-carboxamide, 5,6-dihydro-N-phenyl- typically involves the condensation of 4-nitrophenylhydrazine with appropriate 1,3-dicarbonyl building blocks, followed by reduction . This method allows for the formation of the dioxin ring structure with the carboxamide and phenyl groups attached.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

1,4-Dioxin-2-carboxamide, 5,6-dihydro-N-phenyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the dioxin ring.

    Substitution: Substitution reactions can occur at the phenyl group or the dioxin ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

1,4-Dioxin-2-carboxamide, 5,6-dihydro-N-phenyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4-Dioxin-2-carboxamide, 5,6-dihydro-N-phenyl- involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like succinate dehydrogenase by binding to their active sites . This inhibition can disrupt metabolic pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Dioxin-2-carboxamide, 5,6-dihydro-N-phenyl- is unique due to its specific combination of functional groups and its potential applications in various fields. Its ability to undergo diverse chemical reactions and its biological activity make it a valuable compound for research and industrial applications.

Properties

CAS No.

61565-01-3

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

N-phenyl-2,3-dihydro-1,4-dioxine-5-carboxamide

InChI

InChI=1S/C11H11NO3/c13-11(10-8-14-6-7-15-10)12-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,12,13)

InChI Key

NLYDMQMBVBPQEB-UHFFFAOYSA-N

Canonical SMILES

C1COC(=CO1)C(=O)NC2=CC=CC=C2

Origin of Product

United States

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